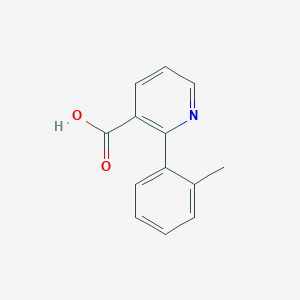

2-(o-tolyl)Nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-5-2-3-6-10(9)12-11(13(15)16)7-4-8-14-12/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMCCUBNJZXTNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596123 | |

| Record name | 2-(2-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226205-48-6 | |

| Record name | 2-(2-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 2 O Tolyl Nicotinic Acid

The chemical and physical properties of 2-(o-tolyl)nicotinic acid are fundamental to understanding its behavior and potential applications. These properties are determined by its molecular structure, which features a nicotinic acid core substituted with a tolyl group at the 2-position.

| Property | Value |

| Molecular Formula | C13H11NO2 |

| Molecular Weight | 213.23 g/mol |

| IUPAC Name | 2-(2-methylphenyl)pyridine-3-carboxylic acid |

| CAS Number | 1226205-48-6 |

| LogP | 2.086 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 2 |

Table 1: . chem960.comfluorochem.co.uk

Synthesis of 2 O Tolyl Nicotinic Acid

The synthesis of 2-(o-tolyl)nicotinic acid and its analogues can be achieved through various organic chemistry methodologies. A common approach involves the coupling of a pre-functionalized pyridine (B92270) ring with an appropriate aryl partner.

One established method for the synthesis of 2-arylnicotinic acids is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halogenated nicotinic acid derivative, such as 2-chloronicotinic acid, with an arylboronic acid, in this case, o-tolylboronic acid. The reaction is carried out in the presence of a palladium catalyst and a base.

Ruthenium-catalyzed C-H arylation has also emerged as a powerful tool for the synthesis of biaryls, including aryl carboxylic acids. nih.govacs.org This method allows for the direct arylation of a C-H bond, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Research and Applications

Research into 2-(o-tolyl)nicotinic acid and related 2-arylnicotinic acid derivatives has primarily focused on their potential as anti-inflammatory agents. jst.go.jpresearchgate.net The structural similarity of these compounds to existing NSAIDs, such as niflumic acid and flunixin, has driven this line of inquiry. jst.go.jpnih.gov The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.netnih.gov

Studies have shown that the nature of the aryl substituent at the 2-position significantly influences the anti-inflammatory and analgesic activity. jst.go.jp For instance, derivatives with a 2-bromophenyl substituent have demonstrated notable activity. jst.go.jp While specific research findings on this compound itself are not extensively detailed in the provided search results, the broader class of 2-arylnicotinic acids shows promise in the development of new therapeutic agents.

An in-depth examination of the synthetic routes toward this compound reveals a reliance on strategic precursor synthesis and advanced carbon-carbon bond-forming reactions. The methodologies primarily revolve around the initial generation of a key intermediate, 2-halonicotinic acid, which is subsequently coupled with an o-tolyl component.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecular systems. By approximating the complex many-electron problem to one involving the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest like 2-(o-tolyl)nicotinic acid. These calculations offer deep insights into the molecule's structural, electronic, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The first step in a typical DFT study is geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which possesses rotatable bonds, multiple stable conformations, or conformers, may exist. A thorough conformational analysis is therefore crucial to identify the global minimum energy structure and other low-energy conformers that might be relevant under experimental conditions. researchgate.netarxiv.orgconflex.net

The conformational landscape of this compound is primarily dictated by the relative orientations of the tolyl and nicotinic acid moieties, as well as the orientation of the carboxylic acid group. Different levels of theory and basis sets can be employed for this analysis. For instance, initial conformational searches are often performed using less computationally expensive methods like molecular mechanics (MMFF), followed by geometry optimization of the resulting unique conformers at a higher level of theory, such as B3LYP with a 6-311++G(d,p) basis set. researchgate.net This hierarchical approach ensures a comprehensive exploration of the conformational space while maintaining computational feasibility. arxiv.orgconflex.net

The optimized geometrical parameters, including bond lengths and bond angles, for the most stable conformer can then be compared with experimental data if available, providing a measure of the accuracy of the computational method. For similar molecules, DFT calculations have been shown to reproduce experimental geometries with good accuracy. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Conformer of this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C(aryl)-C(aryl) | ~1.39 Å |

| C(aryl)-N(pyridine) | ~1.34 Å | |

| C(pyridine)-C(carboxyl) | ~1.50 Å | |

| C=O (carboxyl) | ~1.21 Å | |

| C-O (carboxyl) | ~1.35 Å | |

| O-H (carboxyl) | ~0.97 Å | |

| C(aryl)-C(methyl) | ~1.51 Å | |

| Bond Angle | C-N-C (pyridine) | ~117° |

| C-C-C (tolyl ring) | ~120° | |

| C-C(O)-O (carboxyl) | ~123° | |

| C-O-H (carboxyl) | ~105° | |

| Dihedral Angle | Tolyl ring - Pyridine (B92270) ring | Variable (defines conformation) |

| Pyridine ring - Carboxyl group | Variable (defines conformation) |

Note: The values presented are illustrative and would be specific to the calculated lowest energy conformer. Actual values would be obtained from specific DFT calculations.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of a molecule are governed by its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that play a crucial role in chemical reactivity and electronic transitions. ossila.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. ossila.comlibretexts.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich tolyl ring, while the LUMO is likely to be centered on the electron-deficient nicotinic acid moiety, particularly the pyridine ring and the carboxylic acid group. This distribution influences the molecule's reactivity, with electrophilic attacks likely to occur on the tolyl ring and nucleophilic attacks on the nicotinic acid part.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties for this compound (Illustrative Data)

| Parameter | Value (eV) |

| HOMO Energy (EHOMO) | -6.5 |

| LUMO Energy (ELUMO) | -1.8 |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 |

Note: These are representative values. The exact energies would be determined by the specific DFT functional and basis set used in the calculation. researchgate.net

Calculation of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a standard output of a geometry optimization calculation. These frequencies correspond to the normal modes of vibration of the molecule. derpharmachemica.comjocpr.com By comparing the calculated infrared (IR) and Raman spectra with experimental spectra, a detailed assignment of the vibrational bands to specific atomic motions can be achieved. researchgate.netjocpr.com It is common practice to scale the calculated frequencies by an empirical scaling factor to account for anharmonicity and other systematic errors in the calculations. derpharmachemica.com

For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, C-N and C-C stretching vibrations of the aromatic rings, and various bending and torsional modes.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. organicchemistrydata.org DFT methods can be employed to calculate the NMR chemical shifts (δ) of the various nuclei (e.g., ¹H, ¹³C) in the molecule. cam.ac.ukfaccts.de The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts are typically referenced to a standard compound like tetramethylsilane (B1202638) (TMS). faccts.dersc.org These calculations can be invaluable in assigning the complex NMR spectra of molecules like this compound and can help in distinguishing between different isomers or conformers. nih.govresearchgate.net

Quantum Chemical Descriptors for Reactivity and Interaction Analysis

Beyond the fundamental electronic structure, computational chemistry offers a range of tools to analyze the distribution of electrons within a molecule and how this influences its reactivity and interactions.

Natural Population Analysis (NPA) and Charge Distribution

Natural Population Analysis (NPA) is a method for calculating the distribution of electron density among the atoms in a molecule. uni-rostock.deresearchgate.netwisc.edu Unlike other methods like Mulliken population analysis, NPA is generally considered to be more robust and less dependent on the basis set used in the calculation. researchgate.net The analysis provides "natural atomic charges," which represent the net charge on each atom. uni-rostock.de

The calculated atomic charges for this compound would reveal the electrostatic potential of the molecule. It is expected that the oxygen and nitrogen atoms will carry negative charges due to their high electronegativity, while the hydrogen atoms and the carbonyl carbon will be positively charged. This charge distribution is fundamental to understanding intermolecular interactions, such as hydrogen bonding, which are crucial in biological systems and crystal packing. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, which aligns with the familiar Lewis structure concepts. uni-muenchen.defaccts.de A key feature of NBO analysis is its ability to quantify the extent of electron delocalization, or charge transfer, between filled (donor) and empty (acceptor) orbitals. dergipark.org.trresearchgate.net This is achieved through a second-order perturbation theory analysis of the Fock matrix. uni-muenchen.de

The stabilization energy (E(2)) associated with a donor-acceptor interaction is a measure of the strength of that interaction. For this compound, significant delocalization is expected within the π-systems of the tolyl and pyridine rings. Furthermore, interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds can be quantified. This analysis provides a detailed picture of the electronic communication within the molecule, which is essential for understanding its stability and reactivity. dergipark.org.trresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a robust theoretical framework used to analyze the topology of the electron density, providing a rigorous definition of chemical bonds and intermolecular interactions. wiley.comnih.gov This method identifies critical points in the electron density (ρ(r)) where the gradient is zero. The properties at these bond critical points (BCPs), such as the electron density itself and its Laplacian (∇²ρ(r)), characterize the nature and strength of atomic interactions. nih.gov

For this compound, QTAIM analysis can be employed to:

Characterize Covalent Bonds: Quantify the degree of covalent character in the bonds within the tolyl and nicotinic acid moieties.

Analyze Intramolecular Interactions: Investigate weaker intramolecular hydrogen bonds, such as a potential C-H···O interaction, which can influence the molecule's preferred conformation.

Describe Intermolecular Bonds: Define and classify the hydrogen bonds (e.g., O-H···N) and other non-covalent contacts that govern the crystal packing. nih.gov The topological parameters at the BCPs for these interactions provide a quantitative measure of their strength. nih.gov

A theoretical QTAIM study would yield data on the electron density topology, as illustrated in the hypothetical table below.

| Interaction | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Interaction Type |

|---|---|---|---|

| O-H···N (Intermolecular) | ~0.035 | Positive | Strong Hydrogen Bond (closed-shell) |

| C-H···O (Intermolecular) | ~0.009 | Positive | Weak Hydrogen Bond (closed-shell) |

| C···C (π-π stacking) | ~0.005 | Positive | Van der Waals (closed-shell) |

| C-C (Aromatic Ring) | ~0.250 | Negative | Covalent (shared-shell) |

Non-Covalent Interaction (NCI-RDG) Plot Analysis

Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is a computational technique for visualizing and identifying non-covalent interactions in real space. jussieu.frjussieu.fr It generates 3D isosurfaces that highlight regions of interaction, which are color-coded to differentiate between strong attractive forces (like hydrogen bonds), weak van der Waals forces, and repulsive steric clashes. jussieu.fr

The spatial arrangement and significance of the primary O-H···N hydrogen bond.

The presence and geometry of weaker C-H···O and C-H···π interactions. mdpi.com

The specific regions of the aromatic rings involved in π-π stacking. acs.org

Areas of steric repulsion, for instance, between the ortho-methyl group and the carboxylic acid, which influences the molecule's conformation.

The plot of RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) provides distinct peaks that correspond to these different interaction types.

| sign(λ₂)ρ Value | Isosurface Color | Interaction Type | Example in this compound |

|---|---|---|---|

| Large and Negative | Blue | Strong, attractive (e.g., Hydrogen Bond) | O-H···N acid-pyridine synthon |

| Near Zero | Green | Weak, attractive (e.g., van der Waals) | π-π stacking between tolyl and/or pyridyl rings |

| Large and Positive | Red | Strong, repulsive (e.g., Steric Clash) | Interaction within sterically crowded regions |

Molecular Modeling of Intermolecular Interactions

Molecular modeling is essential for understanding how individual molecules of this compound assemble into larger, ordered structures. These models provide energetic and geometric details of the non-covalent forces that dictate the compound's solid-state architecture.

Hydrogen Bonding Strength and Energetics

Hydrogen bonding is a dominant force in the crystal engineering of nicotinic acid derivatives. Studies on the closely related compound 2-(p-tolylamino)nicotinic acid (TNA) show that it crystallizes into different polymorphic forms stabilized by distinct hydrogen-bonding patterns. researchgate.netacs.org Forms I and II of TNA feature a neutral O–H···N hydrogen bond connecting the carboxylic acid group to the pyridine nitrogen atom, forming a robust acid-pyridine heterosynthon. researchgate.netacs.org In contrast, its zwitterionic polymorph, Form III, is stabilized by a stronger N⁺–H···O⁻ ionic hydrogen bond, which forms only under specific conditions, such as in the presence of certain coformers. researchgate.netacs.org

It is highly probable that this compound engages in similar interactions. Molecular modeling can quantify the energetics of these bonds, revealing their relative strengths and contribution to lattice stability. Weaker C–H···O interactions also play a role in assembling the supramolecular structure. researchgate.net

| Hydrogen Bond Type | Donor-Acceptor | Typical Distance (D···A) | Strength | Observed in TNA Polymorph researchgate.netacs.org |

|---|---|---|---|---|

| Neutral | O-H···N | |||

| Ionic (Zwitterionic) | N⁺-H···O⁻ | |||

| Weak | C-H···O |

Stacking Interactions (e.g., π-π interactions)

Given the presence of two aromatic rings (tolyl and pyridyl), π-π stacking interactions are expected to be a key feature in the crystal packing of this compound. These interactions, while weaker than hydrogen bonds, are critical for stabilizing the three-dimensional crystal lattice. In the polymorphs of related anilinonicotinic acids, π-π stacking is a frequently observed phenomenon. researchgate.netresearchgate.net For example, in Form II of 2-(p-tolylamino)nicotinic acid, offset π-π stacking with a distance of 3.39 Å is observed between adjacent pyridyl rings, connecting molecular sheets into a 3D network. researchgate.net

researchgate.netmdpi.com| Interaction Type | Participating Rings | Typical Centroid-to-Centroid Distance | Expected Contribution |

|---|---|---|---|

| Offset Face-to-Face | Pyridyl···Pyridyl | ||

| Offset Face-to-Face | Tolyl···Tolyl | ||

| Edge-to-Face | Tolyl···Pyridyl |

Simulations of Solid-State Phenomena (e.g., Polymorphic Transformations)

Polymorphism, the ability of a substance to exist in multiple crystal forms, is a common phenomenon in nicotinic acid derivatives. acs.orgacs.orgacs.org These different forms can arise from variations in molecular conformation or intermolecular interactions and often possess distinct physical properties. For example, 2-(phenylamino)nicotinic acid exhibits at least four polymorphic forms, with phase transitions between them driven by heat or mechanical stress. acs.org

Simulations of solid-state phenomena for this compound would involve:

Polymorph Prediction: Computationally searching for and ranking the thermodynamic stability of hypothetical crystal structures based on their calculated lattice energies.

Phase Transition Analysis: Modeling the energetic pathways and barriers for transformation between different polymorphs. Studies on related compounds have shown that subtle shifts in hydrogen bonding and π-π stacking can lead to different packing arrangements. acs.org

Understanding Solvent Effects: Simulating the crystallization process from different solvents to predict the formation of specific polymorphs or solvates, as has been observed in related systems. scispace.com

The study of 2-(p-tolylamino)nicotinic acid provides a direct precedent, where the transformation from a neutral to a zwitterionic polymorph is mediated by the presence of specific molecular coformers. researchgate.netacs.org Computational modeling can help rationalize such mechanisms, providing insight into the structure-directing roles of intermolecular interactions.

Table of Mentioned Compounds

Reactivity and Chemical Transformations of 2 O Tolyl Nicotinic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification of 2-(o-tolyl)nicotinic acid, enabling the synthesis of various derivatives.

This compound can be converted to its corresponding esters through several standard methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process; therefore, to achieve high yields, it is common to use the alcohol as the solvent (in large excess) or to remove the water formed during the reaction. masterorganicchemistry.comlibretexts.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.comchemguide.co.uk

Table 1: General Conditions for Fischer Esterification of this compound

| Reactant | Reagent | Catalyst | Conditions | Product |

|---|

The synthesis of amides from this compound can be accomplished through various synthetic routes. A common and effective method involves the activation of the carboxylic acid, as direct reaction with an amine is often slow and requires high temperatures. libretexts.orgkhanacademy.org

One approach is to convert the carboxylic acid into a more reactive acyl chloride by treating it with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgmdpi.com The resulting 2-(o-tolyl)nicotinoyl chloride can then readily react with a primary or secondary amine to form the corresponding amide. libretexts.org

Alternatively, peptide coupling agents can be used for the direct condensation of the carboxylic acid with an amine under milder conditions. fishersci.co.uk Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like HOBt (Hydroxybenzotriazole), facilitate the formation of an active ester intermediate that rapidly reacts with the amine to produce the amide in high yield. mdpi.comfishersci.co.uk

Table 2: Common Methods for Amide Synthesis from this compound

| Method | Activating Reagent | Amine | Conditions | Product |

|---|---|---|---|---|

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | R₁R₂NH | Two steps, often with a base (e.g., pyridine) | 2-(o-tolyl)Nicotinamide |

This compound is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a weakly basic pyridine (B92270) nitrogen atom. This dual nature allows it to form salts with both bases and acids.

The acidity of the carboxylic acid group is influenced by the electronic properties of the pyridine ring. For the parent nicotinic acid, the pKa of the carboxylic acid is approximately 4.85. The presence of the electron-donating o-tolyl group may slightly alter this value. Reaction with a strong base, such as sodium hydroxide (B78521) (NaOH), results in the deprotonation of the carboxylic acid to form a carboxylate salt (e.g., sodium 2-(o-tolyl)nicotinate).

The pyridine nitrogen atom has a lone pair of electrons in an sp² hybrid orbital, which imparts basic properties. youtube.comyoutube.com It can be protonated by strong acids, such as hydrochloric acid (HCl), to form a pyridinium (B92312) salt (e.g., 2-(o-tolyl)pyridinium-3-carboxylate hydrochloride). In strongly acidic media, the molecule will carry a net positive charge, while in strongly basic media, it will have a net negative charge. At an intermediate pH, it can exist as a neutral molecule or as a zwitterion, where the carboxylic acid is deprotonated and the pyridine nitrogen is protonated. Studies on related aryl-amino nicotinic acids have confirmed this ability to undergo intermolecular proton transfer to form salts. researchgate.net

Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is available for chemical transformations, including oxidation and coordination to metal ions, although these reactions can be influenced by the adjacent o-tolyl group.

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using strong oxidizing agents, such as hydrogen peroxide (H₂O₂) in acetic acid or a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA). nih.govwikipedia.org

The reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent. The resulting this compound N-oxide is a stable, crystalline solid. wikipedia.org N-oxidation significantly alters the electronic properties of the pyridine ring, making it more electron-deficient and influencing the reactivity of the ring carbons. These N-oxide derivatives are valuable intermediates in the synthesis of other substituted pyridines. google.comresearchgate.netlookchem.com

Table 3: General Conditions for N-Oxidation

| Substrate | Oxidizing Agent | Solvent | Product |

|---|

This compound possesses two potential coordination sites for metal ions: the pyridine nitrogen atom and the oxygen atoms of the carboxylate group. researchgate.net As a Lewis base, it can donate electron pairs to a metal center (a Lewis acid) to form coordination complexes. msu.eduuci.edu The specific coordination mode depends on several factors, including the nature of the metal ion, the reaction conditions, and, crucially, the steric properties of the ligand.

In the case of unsubstituted nicotinic acid, coordination can occur through the nitrogen atom, as a monodentate ligand, or through both the nitrogen and a carboxylate oxygen, acting as a bidentate chelating ligand. orientjchem.orgnih.gov However, for this compound, the presence of the bulky o-tolyl group at the 2-position introduces significant steric hindrance around the adjacent pyridine nitrogen. wikipedia.org This steric bulk can impede or prevent the direct coordination of the nitrogen atom to a metal center, a phenomenon well-documented in other 2-substituted pyridine systems. cam.ac.ukresearchgate.net

Consequently, this compound is more likely to coordinate to metal centers primarily through its carboxylate group, acting as a monodentate or bridging ligand. Chelation involving the pyridine nitrogen would likely be disfavored due to the steric clash between the o-tolyl group and the metal's coordination sphere. This steric influence makes this compound a distinct ligand compared to its unsubstituted counterpart, potentially leading to the formation of complexes with different geometries and properties.

Table 4: Potential Coordination Modes of 2-(o-tolyl)Nicotinate

| Coordination Site(s) | Mode | Steric Influence of o-tolyl Group |

|---|---|---|

| Pyridine Nitrogen | Monodentate | Highly disfavored due to steric hindrance |

| Carboxylate Oxygen(s) | Monodentate or Bridging | Favored; less sterically hindered |

Derivatization Strategies for Structural Modification

The chemical scaffold of this compound, which features a substituted pyridine ring linked to a toluene (B28343) moiety, offers multiple sites for chemical alteration. The reactivity of both the nicotinic acid core and the tolyl substituent can be exploited to introduce a variety of functional groups and to build new ring systems.

Introduction of Additional Functional Groups (e.g., Halogenation, Nitration)

The introduction of functional groups such as halogens and nitro groups onto the this compound backbone can significantly influence its electronic properties, lipophilicity, and metabolic stability. These modifications are standard practice in drug discovery to fine-tune the biological activity of a lead compound.

Halogenation: The process of introducing one or more halogen atoms into a compound can be achieved through various synthetic methods. For nicotinic acid derivatives, electrophilic halogenation is a common approach. While specific studies on the halogenation of this compound are not extensively detailed in publicly available literature, general principles of aromatic halogenation can be applied. The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the position of substitution is directed by the existing groups. The tolyl group, being an ortho, para-director, could influence substitution on the nicotinic acid ring, though the electronic effects of the pyridine nitrogen are typically dominant.

Nitration: The introduction of a nitro group (—NO₂) is another important transformation in organic synthesis. Nitration of aromatic rings is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺). The position of nitration on the this compound molecule would be determined by the combined directing effects of the carboxylic acid, the pyridine nitrogen, and the tolyl group. The carboxylic acid and the pyridine nitrogen are deactivating and meta-directing, while the tolyl group is activating and ortho, para-directing. The interplay of these electronic effects would dictate the regioselectivity of the nitration reaction.

A summary of potential halogenation and nitration reactions is presented below, based on general knowledge of aromatic chemistry.

| Transformation | Reagents and Conditions | Potential Products |

| Bromination | Br₂ / FeBr₃ | Bromo-2-(o-tolyl)nicotinic acid isomers |

| Chlorination | Cl₂ / AlCl₃ | Chloro-2-(o-tolyl)nicotinic acid isomers |

| Nitration | HNO₃ / H₂SO₄ | Nitro-2-(o-tolyl)nicotinic acid isomers |

This table is illustrative and based on general principles of electrophilic aromatic substitution. Specific experimental outcomes for this compound would require dedicated synthetic studies.

Formation of Heterocyclic Ring Systems from this compound Scaffold

The this compound scaffold serves as a valuable starting material for the synthesis of fused heterocyclic systems. The carboxylic acid group and the adjacent nitrogen atom of the pyridine ring are key functionalities that can participate in cyclization reactions to form new rings.

One of the most significant applications of nicotinic acid derivatives in heterocyclic synthesis is the construction of pyrido[2,3-d]pyrimidines . This fused ring system is of considerable interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The general synthetic strategy involves the reaction of a 2-aminonicotinic acid derivative with a suitable one-carbon synthon. In the context of this compound, this would first require the introduction of an amino group at the 2-position of the pyridine ring, which can be a challenging transformation.

Alternatively, the carboxylic acid of this compound can be converted into other functional groups, such as an amide or an ester, which can then undergo cyclization reactions. For instance, conversion to an amide followed by reaction with a suitable reagent could lead to the formation of a fused pyrimidinone ring.

Another class of heterocyclic compounds that could potentially be synthesized from this compound derivatives are pyrrolopyridines . These are bicyclic systems containing a pyridine ring fused to a pyrrole (B145914) ring. The synthesis of such structures often involves intramolecular cyclization reactions of appropriately substituted pyridine derivatives. For example, a functional group introduced on the tolyl ring could be designed to react with a group on the pyridine ring to form the fused pyrrole ring.

The table below outlines some potential heterocyclic systems that could be derived from the this compound scaffold.

| Target Heterocycle | General Synthetic Approach |

| Pyrido[2,3-d]pyrimidines | Conversion of the carboxylic acid to a reactive intermediate, followed by annulation with a nitrogen-containing synthon. |

| Pyrrolopyridines | Functionalization of the tolyl group and subsequent intramolecular cyclization onto the pyridine ring. |

| Thienopyridines | Introduction of a sulfur-containing functionality and subsequent cyclization. |

The synthetic routes outlined in this table are conceptual and would require experimental validation for the specific case of this compound.

Despite a comprehensive search for scientific literature focusing on the chemical compound "this compound," there is a notable scarcity of specific research dedicated to this particular molecule and its applications as a synthetic building block, in the synthesis of biologically active derivatives, or in materials science.

The available body of research extensively covers nicotinic acid (Vitamin B3) and a wide array of its derivatives. This research highlights the versatility of the nicotinic acid scaffold in medicinal chemistry and materials science. Numerous studies detail the synthesis of nicotinic acid derivatives with various substituents at different positions on the pyridine ring, leading to compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govresearchgate.netnih.govresearchgate.netmdpi.com Furthermore, the use of nicotinic acid and its derivatives as ligands in the construction of coordination polymers and metal-organic frameworks is a well-established area of research, with applications in areas such as catalysis and materials with novel electronic and magnetic properties. nih.govrsc.orgresearchgate.net

However, specific research that isolates "this compound" as a primary focus is not readily found within the searched scientific databases. Consequently, detailed research findings on its specific role in the construction of complex organic molecules, the synthesis of biologically relevant derivatives from its scaffold, or its utilization in materials science research could not be located.

Therefore, this article cannot be generated as per the provided outline due to the lack of specific scientific literature on "this compound."

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Routes

Traditional chemical synthesis methods for nicotinic acid and its derivatives often involve harsh conditions, such as high temperatures and pressures, and the use of corrosive or toxic reagents like nitric acid, leading to environmental concerns and low atom economy. nih.gov The industrial production of the parent compound, nicotinic acid, has historically generated significant by-products, including nitrous oxide, a potent greenhouse gas. nih.gov Future research on 2-(o-tolyl)nicotinic acid should prioritize the development of more sustainable and environmentally benign synthetic methodologies.

Inspired by advancements in green chemistry, several avenues could be explored:

Biocatalytic and Enzymatic Synthesis : The use of biocatalysts, such as nitrilase enzymes, has gained significant traction for the production of nicotinic acid from 3-cyanopyridine. frontiersin.orgnih.gov This approach offers mild reaction conditions, high selectivity, and reduced waste generation. frontiersin.org Research could focus on identifying or engineering enzymes capable of converting a suitable precursor into this compound. Immobilized whole-cell systems, which have shown high efficiency and reusability in producing nicotinic acid, could be adapted for this purpose. mdpi.com

Catalyst- and Solvent-Free Reactions : Recent studies have demonstrated the successful synthesis of 2-anilino nicotinic acid derivatives through environmentally friendly, solvent- and catalyst-free methods. researchgate.net This operationally simple approach involves the amination of 2-chloronicotinic acid and offers short reaction times with high yields. researchgate.net Applying similar principles to synthesize this compound could drastically reduce the environmental footprint of its production.

Gas-Phase Oxidation : For the parent molecule, gas-phase oxidation of 3-picoline using heterogeneous catalysts represents a state-of-the-art green process. chimia.ch This solvent-free method, carried out at atmospheric pressure, offers high selectivity. chimia.ch Investigating analogous gas-phase oxidation routes starting from a tolyl-substituted picoline could provide a direct and sustainable pathway to this compound.

| Synthetic Approach | Description | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| Biocatalysis | Utilizing engineered enzymes (e.g., nitrilases) to convert a precursor nitrile into the target carboxylic acid. frontiersin.org | Mild conditions, high selectivity, biodegradable catalysts, reduced waste. nih.gov | Identifying or developing an enzyme with high specificity and activity for the tolyl-substituted substrate. |

| Solvent-Free Synthesis | Reacting precursors, such as a substituted 2-chloronicotinic acid with o-toluidine, under heat without a solvent medium. researchgate.net | Eliminates solvent waste, simplifies purification, potentially lowers energy consumption. researchgate.net | Optimizing reaction conditions (temperature, time) to maximize yield and purity. |

| Heterogeneous Catalytic Oxidation | Gas-phase oxidation of a suitable tolyl-picoline precursor over a solid catalyst bed using air as the oxidant. chimia.ch | High atom economy, continuous processing potential, easy catalyst separation and recycling. chimia.ch | Designing a highly selective catalyst to prevent over-oxidation and formation of by-products like CO2. nih.gov |

Advanced Structural Characterization of Transient Species or Highly Disordered Forms

The solid-state properties of a compound are dictated by its molecular structure and intermolecular interactions. While crystalline forms are well-defined, amorphous or disordered states can offer unique properties but are inherently more challenging to characterize. A study on the related compound 2-phenylamino nicotinic acid revealed that the amorphous state is structurally heterogeneous, containing various hydrogen-bonded aggregates and zwitterions. nih.gov This molecular-level diversity influences the material's stability and crystallization behavior. nih.gov

Future research on this compound should employ advanced solid-state analytical techniques to explore these complex forms.

Spectroscopic Investigation of Amorphous States : Techniques like solid-state NMR, FT-IR, and Raman spectroscopy can probe the local molecular environment and intermolecular interactions (e.g., hydrogen bonding) in amorphous or glassy forms of this compound. nih.gov This would help understand the structural synthons present in the disordered state and how they evolve during phase transitions.

Characterizing Crystallization Pathways : Understanding the mechanism of crystallization from an amorphous state is crucial for controlling the final solid form. nih.gov By monitoring the structural evolution during recrystallization under various conditions, researchers can map the energy landscape and identify transient or metastable polymorphic forms that may not be accessible through conventional crystallization from solution.

Deeper Understanding of Structure-Property Relationships through Integrated Computational and Experimental Approaches

The relationship between a molecule's three-dimensional structure and its macroscopic properties is fundamental to materials science and drug design. nih.gov For nicotinic acid derivatives, properties such as vasorelaxation and antioxidant activity have been linked to specific structural features. mdpi.com An integrated approach, combining computational modeling with experimental validation, is a powerful strategy to elucidate these relationships for this compound. nih.gov

Computational Modeling : Density Functional Theory (DFT) and other molecular modeling techniques can be used to predict geometric parameters, electronic structure, heat of formation, and spectroscopic signatures. at.ua These calculations can provide insights into the molecule's reactivity, stability, and potential intermolecular interactions, helping to explain experimentally observed properties.

Experimental Property Measurement : Synthesized derivatives of this compound can be subjected to a battery of experimental tests to measure properties such as solubility, thermal stability, and biological activity.

Correlative Analysis : By correlating the computational predictions with experimental data, researchers can build robust structure-property relationship models. nih.gov For example, molecular modeling could help explain why the specific position of the tolyl group in this compound leads to a particular biological or physical property, guiding the design of new molecules with enhanced characteristics. mdpi.com

Exploration of Novel Chemical Transformations and Derivatization Pathways

The nicotinic acid scaffold is a versatile building block for synthesizing a wide range of derivatives with diverse applications. The carboxylic acid and pyridine (B92270) ring functionalities offer multiple sites for chemical modification. nih.gov Exploring novel transformations and derivatization pathways for this compound could lead to new compounds with unique properties.

Derivatization of the Carboxylic Acid Group : The carboxylic acid moiety can be converted into a variety of functional groups, including esters, amides, acid halides, and hydrazides. researchgate.net For instance, converting this compound to its corresponding acid chloride would create a reactive intermediate for synthesizing a library of amide and ester derivatives. researchgate.net

Modification of the Pyridine Ring : While the pyridine ring is generally stable, it can undergo transformations. Furthermore, the existing substituents can influence the reactivity of the ring towards further functionalization.

Synthesis of Complex Heterocycles : Using this compound as a starting material, multi-step reactions can be designed to build more complex heterocyclic systems. For example, nicotinic acid hydrazide can be reacted with aromatic aldehydes to form Schiff bases, which can then be cyclized to form thiazolidinone derivatives, a class of compounds with known biological activities. researchgate.net

| Reaction Site | Reagent/Condition | Resulting Derivative Class | Potential Application |

|---|---|---|---|

| Carboxylic Acid | Thionyl Chloride (SOCl₂) or PCl₅ | Acid Chloride researchgate.net | Reactive intermediate for synthesis of esters and amides. |

| Carboxylic Acid | Hydrazine Hydrate (N₂H₄·H₂O) | Acid Hydrazide researchgate.net | Precursor for Schiff bases and heterocyclic compounds like thiazolidinones. researchgate.net |

| Carboxylic Acid | Alcohols (R-OH) / Acid Catalyst | Esters | Modulation of solubility and pharmacokinetic properties. |

| Pyridine Nitrogen | Methylating Agents | N-methyl-pyridone derivatives nih.gov | Exploring changes in biological activity and metabolism. |

Q & A

Q. What are the optimal synthetic routes for 2-(o-tolyl)nicotinic acid, and how can purity be ensured during purification?

- Methodological Answer : Synthesis typically involves coupling o-tolyl groups to nicotinic acid via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Post-reaction, purify using column chromatography with gradient elution (e.g., hexane/ethyl acetate). Confirm purity via HPLC with UV detection (λ = 254 nm) and compare retention times to standards. For reproducibility, document solvent ratios, catalyst loadings, and temperature profiles in line with journal guidelines requiring detailed experimental protocols .

Q. How can structural confirmation of this compound be achieved?

- Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C) to verify aromatic proton environments and carbonyl resonance. For crystalline samples, X-ray diffraction provides unambiguous confirmation. Infrared spectroscopy (IR) can validate carboxylic acid and aromatic C-H stretches. Journals often mandate full spectral data in the main text or supplementary materials for novel compounds .

Q. What analytical methods are recommended for assessing the purity of this compound?

- Methodological Answer : Combine HPLC (>95% purity threshold) with mass spectrometry (LC-MS) to detect trace impurities. Quantify residual solvents via gas chromatography (GC). For ionic impurities, ion chromatography is advised. Reference standard curves for quantification, as described in fatty acid analysis workflows .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen). Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and track changes using HPLC. Safety data sheets for structurally similar acids recommend avoiding moisture and oxidative environments .

Advanced Research Questions

Q. What mechanistic approaches are used to study the biological activity of this compound?

- Methodological Answer : Conduct in vitro enzyme inhibition assays (e.g., NAD-related dehydrogenases) using fluorescence-based kinetic measurements. For cellular studies, employ siRNA knockdowns to identify target pathways. Adhere to NIH preclinical guidelines for dose-response curves and statistical rigor (e.g., n ≥ 3 biological replicates) . Compare results to structurally related compounds like niflumic acid, which modulates prostaglandin synthesis .

Q. How can metabolic pathways of this compound be elucidated in mammalian systems?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁴C at the carboxyl group) to track metabolites in liver microsomes. Analyze samples via LC-MS/MS and compare fragmentation patterns to known nicotinic acid derivatives. Reference studies on nicotinamide riboside metabolism, which highlight salvage pathways and NAD+ biosynthesis .

Q. How should contradictory data on the compound’s efficacy in different cell lines be resolved?

- Methodological Answer : Perform systematic literature reviews to identify confounding variables (e.g., cell culture conditions, assay endpoints). Replicate experiments across independent labs using standardized protocols. Apply multivariate analysis to isolate factors like transporter expression or metabolic enzyme activity .

Q. What computational strategies predict the interactions of this compound with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.